N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S2/c17-16(18,19)24-12-3-5-13(6-4-12)26(21,22)20-15(7-9-23-10-8-15)14-2-1-11-25-14/h1-6,11,20H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMRAMHLNQOPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: Thiophene rings can be synthesized through various methods, including the Paal-Knorr synthesis and Gewald reaction.
Oxane Ring Formation: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Trifluoromethoxy Benzene Sulfonamide Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzene ring.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene and benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiophene rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic synthesis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development:
Industry:
Electronics: The compound’s electronic properties may be exploited in the development of organic semiconductors and other electronic devices.
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity by binding to the active site. The thiophene and oxane rings may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares the target compound with structurally related sulfonamide derivatives:
Key Observations:
Trifluoromethoxy vs. Chloro Substituents :
- The trifluoromethoxy group in the target compound and PR17 enhances electronegativity and metabolic stability compared to the chloro substituent in BG15037 and ’s compound .
- Chloro-substituted analogs (e.g., BG15037) may exhibit altered binding kinetics due to reduced steric bulk .
PR17’s dihydroquinazoline core is associated with CNS activity, suggesting the target compound could share similar applications if the oxane-thiophene group mimics quinazoline’s pharmacophoric properties .
Thiophene Derivatives :
Spectral and Physicochemical Properties
- IR Spectroscopy: Sulfonamide derivatives (e.g., ’s compounds) show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches. The absence of C=O bands in triazole derivatives (e.g., ’s [7–9]) contrasts with the target compound’s sulfonamide C-SO₂ group, which typically absorbs near 1350–1150 cm⁻¹ . Thiophene C-H out-of-plane bending (~700 cm⁻¹) is expected in the target compound but absent in non-thiophene analogs like PR17 .
NMR Data :
- PR17’s ¹H NMR (DMSO, 400 MHz) shows aromatic protons at δ 7.52–8.06 ppm and NH signals at δ 10.13 ppm, similar to the target compound’s expected sulfonamide NH resonance .
- The oxane ring protons in the target compound would likely resonate at δ 3.5–4.5 ppm, distinct from BG15037’s methylene protons near δ 4.0 ppm .
Biological Activity
N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Structural Overview
The compound features a thiophene ring, an oxane moiety, and a trifluoromethoxy-substituted benzene sulfonamide. The structural formula can be represented as follows:
This unique structure contributes to its biological activity through various mechanisms.
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains. Its sulfonamide group is known for inhibiting bacterial dihydropteroate synthase, which is crucial in folate synthesis.
- In vitro studies have demonstrated that it exhibits significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Antitumor Effects :
- Recent research indicates that this compound may possess antitumor properties. It has been tested against several cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells.
- The compound demonstrated cytotoxicity with IC50 values indicating effective dose ranges for inhibiting cancer cell proliferation.
-
Anti-inflammatory Properties :
- The trifluoromethoxy group enhances the anti-inflammatory potential by modulating cytokine release and inhibiting pathways associated with inflammation.
Case Study 1: Antimicrobial Activity
A study assessed the efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Study 2: Antitumor Activity
In a cell viability assay, this compound was evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 5.2 |
| SK-Hep-1 (Liver) | 3.8 |
| NUGC-3 (Gastric) | 6.5 |
The low IC50 values indicate potent activity against these cancer cell lines, warranting further investigation into its mechanism of action.
Q & A
Q. What are the key synthetic routes for N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide?
The synthesis typically involves sequential functionalization of the oxane (tetrahydropyran) and sulfonamide moieties. A common approach includes:
-
Step 1 : Formation of the oxane-thiophene core via nucleophilic substitution or cyclization reactions under acidic/basic conditions .
-
Step 2 : Sulfonamide coupling using 4-(trifluoromethoxy)benzenesulfonyl chloride with the amine group on the oxane-thiophene intermediate. This step often employs bases like triethylamine or sodium hydride in anhydrous solvents (e.g., dichloromethane or DMF) .
-
Critical Reagents :
Reagent Role Conditions 4-(Trifluoromethoxy)benzenesulfonyl chloride Electrophilic sulfonylation agent 0–25°C, inert atmosphere Oxane-thiophene intermediate Nucleophilic amine source Stirred in aprotic solvent
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR : H and C NMR are used to confirm the connectivity of the oxane-thiophene core and sulfonamide group. The trifluoromethoxy group () shows distinct F signals at ~-55 to -60 ppm .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry. Related sulfonamide compounds (e.g., N-(4-methoxyphenyl)benzenesulfonamide) have been characterized with C–S bond lengths of ~1.76 Å and S–N distances of ~1.63 Å .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for : calc. 424.04, obs. 424.03) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
Discrepancies in bioactivity (e.g., IC variability in enzymatic vs. cellular assays) may arise from:
- Solubility Issues : The trifluoromethoxy group enhances lipophilicity but may reduce aqueous solubility. Use DMSO stock solutions with <0.1% final concentration to avoid solvent interference .
- Metabolic Stability : In cellular assays, cytochrome P450-mediated degradation can reduce efficacy. Perform parallel LC-MS/MS stability studies in hepatocyte models .
- Assay Design : Optimize buffer pH (6.5–7.5) to prevent sulfonamide hydrolysis. Include control experiments with known inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Q. How can computational modeling predict the biological targets of this compound?
- Molecular Docking : Use software like AutoDock Vina to screen against targets (e.g., carbonic anhydrase IX, cyclooxygenase-2) where sulfonamides are known inhibitors. The oxane-thiophene moiety may occupy hydrophobic pockets .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as H-bond acceptor, trifluoromethoxy as hydrophobic anchor) using tools like Schrödinger’s Phase .
- MD Simulations : Assess binding stability over 100 ns trajectories. For example, the sulfonamide group may form stable hydrogen bonds with Arg-130 in carbonic anhydrase .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?
Key challenges include:
- Stereochemical Complexity : The oxane ring introduces chiral centers. Enantioselective synthesis (e.g., using chiral catalysts like BINOL-phosphate) is required to isolate active stereoisomers .
- Electron-Withdrawing Effects : The trifluoromethoxy group alters electron density on the benzene ring, affecting binding to targets. Compare activity with analogs (e.g., –OCH vs. –OCF) .
- Metabolite Interference : Thiophene rings are prone to oxidative metabolism. SAR studies must include metabolite profiling (e.g., sulfoxide formation) .
Methodological Tables
Q. Table 1. Comparative Reactivity of Sulfonylation Reagents
| Reagent | Yield (%) | Purity (HPLC) | Side Products |
|---|---|---|---|
| 4-(Trifluoromethoxy)benzenesulfonyl chloride | 78 | >95% | None detected |
| Tosyl chloride | 62 | 88% | Di-sulfonated byproduct (12%) |
Q. Table 2. Biological Activity Under Varied Assay Conditions
| Assay Type | IC (µM) | Buffer pH | Solvent |
|---|---|---|---|
| Enzymatic (CA IX) | 0.15 ± 0.02 | 7.4 | PBS |
| Cellular (HCT-116) | 2.3 ± 0.5 | 7.0 | RPMI + 0.1% DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
